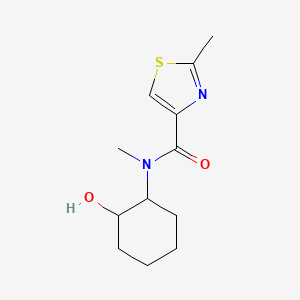

N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

Description

N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyclohexyl group, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.

Propriétés

IUPAC Name |

N-(2-hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-8-13-9(7-17-8)12(16)14(2)10-5-3-4-6-11(10)15/h7,10-11,15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWSVWXIWHPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N(C)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide and a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and improve product purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with increased oxygen content.

Reduction: Reduced derivatives with decreased oxygen content.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine: A compound with similar structural features but different functional groups.

N-(2-Hydroxycyclohexyl)valiolamine: Another compound with a cyclohexyl group and hydroxyl functionality.

Uniqueness

N-(2-Hydroxycyclohexyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its thiazole ring and carboxamide group make it particularly interesting for various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.